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molecular formula C11H13NO3 B8341876 6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one

6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B8341876
M. Wt: 207.23 g/mol
InChI Key: AKBAPNXZAACHRA-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

A solution of 75.60 g of methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate in 2700 ml of anhydrous tetrahydrofuran is cooled to −40° C. 858 ml of diisobutylaluminium hydride solution (1M in toluene) are added dropwise at −45-−40° C. The reaction mixture is subsequently stirred at −40° C. for a further 2 hours and finally warmed slowly to −20° C. The reaction mixture is poured onto 360 ml of 32% HCl. The phases are separated and the organic phase is washed with 1000 ml of 1M aqueous sodium potassium tartrate solution. The combined aqueous phases are re-extracted with 1000 ml of tetrahydrofuran and the combined organic phases are dried over sodium sulphate and concentrated by evaporation. The residue is taken up in 500 ml of tert-butyl methyl ether and the suspension is stirred at 45° C. over 1 hour. The title compound is obtained as a beige solid by filtration. Rt=2.69.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
2700 mL
Type
solvent
Reaction Step One
Quantity
858 mL
Type
reactant
Reaction Step Two
Name
Quantity
360 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10]([C:13](OC)=[O:14])[CH:11]=[CH:12][C:4]=2[O:3]1.[H-].C([Al+]CC(C)C)C(C)C.Cl>O1CCCC1>[OH:14][CH2:13][C:10]1[CH:11]=[CH:12][C:4]2[O:3][C:2]([CH3:17])([CH3:1])[C:7](=[O:8])[NH:6][C:5]=2[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
75.6 g
Type
reactant
Smiles
CC1(OC2=C(NC1=O)C=C(C=C2)C(=O)OC)C
Name
Quantity
2700 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
858 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
360 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred at −40° C. for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
finally warmed slowly to −20° C
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the organic phase is washed with 1000 ml of 1M aqueous sodium potassium tartrate solution
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases are re-extracted with 1000 ml of tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
STIRRING
Type
STIRRING
Details
the suspension is stirred at 45° C. over 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=CC2=C(NC(C(O2)(C)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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